
3-(4-Nitro-1H-pyrazol-1-YL)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Nitro-1H-pyrazol-1-yl)benzoic acid is a chemical compound with the molecular formula C10H7N3O4 It is characterized by the presence of a nitro group attached to a pyrazole ring, which is further connected to a benzoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Nitro-1H-pyrazol-1-yl)benzoic acid typically involves a multi-step process. One common method starts with the reaction of 1-bromo-4-nitrobenzene with 4-aminopyrazole to form 4-bromo-1H-pyrazole. This intermediate is then subjected to a palladium-catalyzed coupling reaction with benzoic acid to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions
3-(4-Nitro-1H-pyrazol-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 3-(4-Amino-1H-pyrazol-1-yl)benzoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-(4-Nitro-1H-pyrazol-1-yl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 3-(4-Nitro-1H-pyrazol-1-yl)benzoic acid is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the nitro group and pyrazole ring. These interactions could lead to various biological effects, such as enzyme inhibition or modulation of signaling pathways .
類似化合物との比較
Similar Compounds
3-(4-Amino-1H-pyrazol-1-yl)benzoic acid: Similar structure but with an amino group instead of a nitro group.
4-(1H-pyrazol-4-yl)benzoic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.
Uniqueness
3-(4-Nitro-1H-pyrazol-1-yl)benzoic acid is unique due to the presence of both a nitro group and a pyrazole ring, which confer distinct chemical reactivity and potential biological activity. This combination makes it a valuable compound for various applications in research and industry .
特性
分子式 |
C10H7N3O4 |
|---|---|
分子量 |
233.18 g/mol |
IUPAC名 |
3-(4-nitropyrazol-1-yl)benzoic acid |
InChI |
InChI=1S/C10H7N3O4/c14-10(15)7-2-1-3-8(4-7)12-6-9(5-11-12)13(16)17/h1-6H,(H,14,15) |
InChIキー |
OSXUQMULUQYNRL-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)N2C=C(C=N2)[N+](=O)[O-])C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


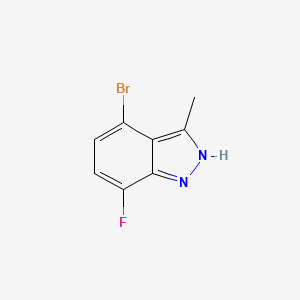

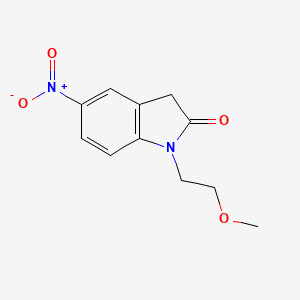
![[(5-Chloro-2-methylquinolin-8-yl)oxy]acetonitrile](/img/structure/B11875928.png)
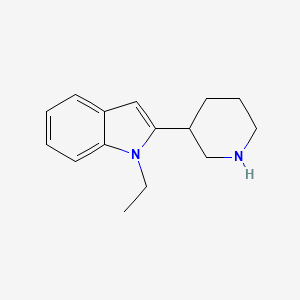
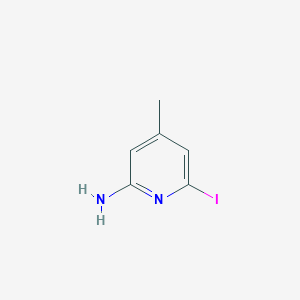

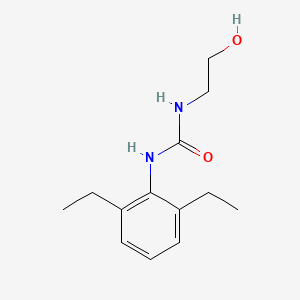



![2-amino-N-cyclopropyl-N-[(1S)-1-pyrazin-2-ylethyl]propanamide](/img/structure/B11875971.png)

![5-Oxo-7-phenyl-4-oxaspiro[2.4]heptane-6-carboxamide](/img/structure/B11875993.png)
